Cas no 105511-96-4 (Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate)

Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate structure
105511-96-4 structure
Productnaam:Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
CAS-nummer:105511-96-4
MF:C17H13ClFNO4
MW:349.740827322006
CID:175871
PubChem ID:6916151

Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate Chemische en fysische eigenschappen

Naam en identificatie

    • Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
    • prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
    • Propanoic acid,2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester
    • prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate
    • Propanoic acid, 2-(4((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)-, 2-propynyl ester
    • Propanoic acid, 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)-, 2-propynyl ester
    • JBDHZKLJNAIJNC-UHFFFAOYSA-N
    • BY3NXH6SAL
    • Q27274959
    • 105511-96-4
    • 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester
    • PROPANOIC ACID, 2-(4-((5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY)PHENOXY)-, 2-PROPYN-1-YL ESTER
    • 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate
    • UNII-BY3NXH6SAL
    • (+/-)-CLODINAFOP-PROPARGYL
    • PROPANOICACID,2-[4-[(5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY]PHENOXY]-,2-PROPYNYLESTER
    • AKOS015896076
    • FT-0642596
    • DTXSID4091528
    • Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate
    • Propynyl (R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate
    • Prop-2-yn-1-yl 2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate
    • SCHEMBL63886
    • 1ST22693_C
    • (R)-Prop-2-yn-1-yl 2-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenoxy)propanoate
    • DB-040626
    • Clodinafop propargyl (racemic); PROPANOICACID,2-[4-[(5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY]PHENOXY]-,2-PROPYNYLESTER
    • Inchi: InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3
    • InChI-sleutel: JBDHZKLJNAIJNC-UHFFFAOYSA-N
    • LACHT: ClC1=CN=C(OC2C=CC(OC(C)C(OCC#C)=O)=CC=2)C(F)=C1

Berekende eigenschappen

  • Exacte massa: 349.05179
  • Monoisotopische massa: 349.0517138g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 7
  • Complexiteit: 461
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 57.6Ų
  • XLogP3: 3.9
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • PSA: 57.65
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd